molecular formula C16H15ClFNO2 B2618901 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797640-61-9

2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2618901
CAS No.: 1797640-61-9
M. Wt: 307.75
InChI Key: SNUTYCNHENAZLL-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a substituted benzamide characterized by a 2-chlorobenzoyl group linked to a 2-(3-fluorophenyl)-2-methoxyethylamine moiety. Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, while the chloro substituent contributes to lipophilicity and stability .

Properties

IUPAC Name

2-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-15(11-5-4-6-12(18)9-11)10-19-16(20)13-7-2-3-8-14(13)17/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUTYCNHENAZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: 3-fluoroaniline is reacted with 2-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with 2-methoxyethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields 2-methoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Melting Points and Substituent Influence

Compound Name Substituents (R) Melting Point (°C) Reference
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide 4,6-dichloropyrimidinyl 156–158
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide 4-chloro-6-methylpyrimidinyl 126–128
2-Chloro-N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)benzamide 4-chloro-6-methoxypyrimidinyl 166–167
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide 3-fluorophenyl, methoxyethyl Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points due to stronger dipole interactions and hydrogen bonding (e.g., compound 16: 166–167°C with methoxy vs. 126–128°C for methyl-substituted analogs) .
  • The methoxy group in the target compound may enhance solubility in polar solvents compared to nonpolar alkyl chains (e.g., cyclohexylmethyl in ’s 3e) .

Spectroscopic and Structural Analysis

NMR Complexity :

  • The target compound’s 3-fluorophenyl group likely causes similar challenges, requiring advanced techniques (e.g., 2D NMR) for assignment .
  • NH peaks in analogs (e.g., 11.52–11.89 ppm in ) indicate hydrogen-bonding interactions, which may stabilize the target compound’s crystal lattice .

Crystallography :

  • Fluorine participates in F···H-N hydrogen bonds (e.g., in ’s difluorophenyl derivatives), influencing crystal packing. The target compound’s 3-fluorophenyl group may adopt a conformation favoring similar interactions .

Key Observations :

  • High yields (e.g., 90% in ) are achieved via optimized amide coupling conditions. The target compound’s synthesis may require similar strategies, with methoxyethyl introduction via alkylation .
  • Rhodium-catalyzed C–H activation () offers efficient routes for complex benzamides but may require specialized catalysts .

Key Observations :

  • Trifluoroethoxy groups () enhance lipophilicity and membrane penetration, which could guide optimization of the target compound’s bioactivity .

Biological Activity

2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chloro group and a methoxyethyl substituent on the benzamide core, which may influence its biological activities. The presence of these functional groups is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including HepG2 cells, with an IC50 value indicating effective cytotoxicity . Mechanistic studies suggest that it promotes apoptosis and induces cell cycle arrest in the G2/M phase, contributing to its antitumor activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureAnticancer Activity (IC50)Unique Features
This compoundStructure~1.30 μM against HepG2Chloro and methoxyethyl groups
3-Chloro-N-(2-fluorophenyl)benzamideStructure~5.00 μM against MCF-7Lacks methoxyethyl group
4-Fluoro-N-[2-(4-fluorophenyl)-2-methoxyethyl]benzamideStructure~3.00 μM against A549Different halogen substitutions

This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique profile of this compound.

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells compared to untreated controls. The mechanism involved apoptosis induction and cell cycle arrest .
  • In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established anticancer agents like SAHA, indicating its potential as a therapeutic candidate.

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